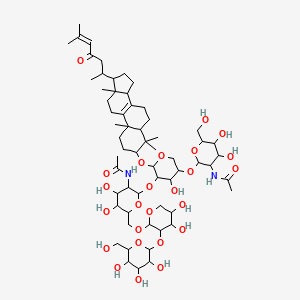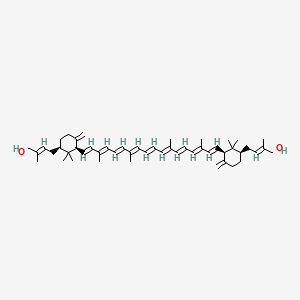![molecular formula C16H19ClN3O3 B1680854 N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 19395-87-0](/img/structure/B1680854.png)
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Overview
Description
“N’-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide” is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome, which can be defined as the collection of all exposures in an individual over their lifetime .
Molecular Structure Analysis
The molecular formula of this compound is C16H14ClN3O3 . The InChI string representation of its structure is InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) .Physical And Chemical Properties Analysis
The molecular weight of “N’-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide” is 331.75400 . Unfortunately, the search results did not provide information on its melting point, boiling point, flash point, or density .Scientific Research Applications
SC 19220: A Comprehensive Analysis of Scientific Research Applications
Neuroprotection Studies: SC 19220 has been utilized to investigate the role of prostaglandin E2 in neurotoxicity and neuroprotection within rat cortical cultures. This compound helps in understanding the mechanisms of oxygen-glucose deprivation-induced neurotoxicity and the potential for preconditioning-induced neuroprotection .
Osteoclastogenesis Inhibition: Research has shown that SC 19220 can inhibit RANKL-induced osteoclastogenesis by suppressing the RANK/RANKL signaling pathway in osteoclast precursors. This application is significant for studies related to bone resorption and diseases such as osteoporosis .
EP1 Receptor Antagonism: As a selective EP1 receptor antagonist, SC 19220 is instrumental in receptor-ligand interaction studies, particularly for delineating binding characteristics and specificity of receptors involved in various cellular responses .
Modulation of Signaling Pathways: SC 19220 is employed to investigate the modulation of signaling pathways, providing insights into the mechanisms of action for cellular responses. This is crucial for understanding how cells communicate and respond to different stimuli .
Osteoclast Formation Studies: Experiments involving osteoclasts have indicated that SC 19220 can inhibit activation induced by factors like prostaglandin PGE2, parathyroid hormone (PTH), and cytokines such as IL-11 and IL-6, which are important for understanding bone health and disease .
Drug Efficacy Testing: An animal-free preclinical drug screening platform has demonstrated that SC 19220 can alter TGF-β-induced pro-fibrotic gene expression, aligning with previous studies that emphasize its role in testing drug efficacy and elucidating mechanisms of action without the use of animal models .
properties
IUPAC Name |
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURFLJTOUGOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
CAS RN |
19395-87-0 | |
| Record name | 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















